![molecular formula C14H12N2OS2 B12607444 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918107-76-3](/img/structure/B12607444.png)
2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazoles are important in medicinal chemistry due to their presence in various biologically active molecules, including antimicrobial, antiviral, and anticancer agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale batch reactions. These processes are optimized for yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, fungicides, and biocides.
Mécanisme D'action
The mechanism of action of 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
918107-76-3 |
|---|---|
Formule moléculaire |
C14H12N2OS2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-[[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H12N2OS2/c1-10-15-13(9-18-10)12-4-2-11(3-5-12)8-16-14(17)6-7-19-16/h2-7,9H,8H2,1H3 |
Clé InChI |
RKTAJQILMFVOFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=CC=C(C=C2)CN3C(=O)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


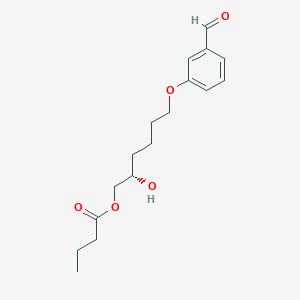
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)
![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)

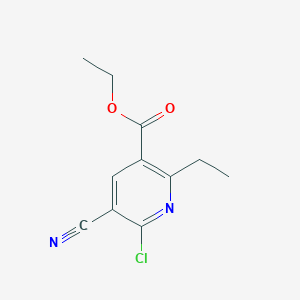
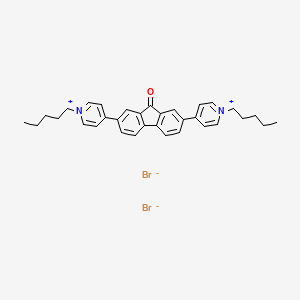

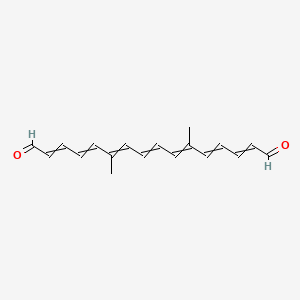

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
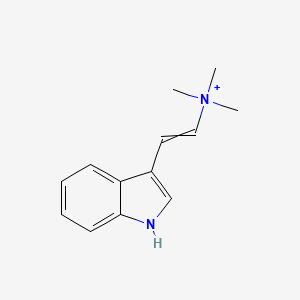
![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-](/img/structure/B12607442.png)
